

Spectroscopic Analysis Confirms the Structure of 5-Bromoquinolin-8-ol: A Comparative Guide

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Compound of Interest

Compound Name: 5-Bromoquinolin-8-ol

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For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative spectroscopic analysis of **5-Bromoquinolin-8-ol**, contrasting its spectral data with that of the well-characterized 8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline to provide a clear framework for structural verification.

This guide presents a summary of ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry data in structured tables for straightforward comparison. Detailed experimental protocols for each key spectroscopic technique are also provided to support the reproduction of these results.

Comparative Spectroscopic Data

The structural elucidation of **5-Bromoquinolin-8-ol** is achieved through the comprehensive analysis of its spectroscopic data and comparison with related, structurally verified compounds. The following tables summarize the key spectral features.

^1H NMR Data Comparison (Predicted/Experimental, 500 MHz, DMSO- d_6)

Proton	5-Bromoquinolin-8-ol (Predicted) Chemical Shift (ppm)	8-Hydroxyquinoline (Experimental) Chemical Shift (ppm)[1]	5,7-Dibromo-8-hydroxyquinoline (Experimental) Chemical Shift (ppm)[2]
H-2	~8.9	8.78	8.98
H-3	~7.7	7.43	7.77
H-4	~8.5	8.30	8.46
H-6	~7.8	7.45	-
H-7	~7.1	7.19	7.85 (s)
OH	-	-	3.37 (s)

Note: Predicted data for **5-Bromoquinolin-8-ol** is based on computational models and may vary slightly from experimental values.

¹³C NMR Data Comparison (Predicted/Experimental, 125 MHz, DMSO-d₆)

Carbon	5-Bromoquinolin-8-ol (Predicted) Chemical Shift (ppm)	8-Hydroxyquinoline (Experimental) Chemical Shift (ppm)	5,7-Dibromo-8-hydroxyquinoline (Experimental) Chemical Shift (ppm)[3]
C-2	~150	148.9	149.7
C-3	~123	122.5	123.0
C-4	~137	136.2	136.9
C-4a	~128	128.5	-
C-5	~115	128.9	134.1
C-6	~130	117.9	-
C-7	~113	111.3	110.3
C-8	~154	153.8	148.9
C-8a	~140	138.9	138.6

Note: Predicted data for **5-Bromoquinolin-8-ol** is based on computational models and may vary slightly from experimental values. Experimental data for 8-Hydroxyquinoline is from various sources and may have been acquired in different solvents.

FT-IR Data Comparison (KBr Pellet, cm^{-1})

Functional Group	5-Bromoquinolin-8-ol (Expected) Wavenumber (cm ⁻¹)	8-Hydroxyquinoline (Experimental) Wavenumber (cm ⁻¹)[4][5][6]	5,7-Dibromo-8-hydroxyquinoline (Experimental) Wavenumber (cm ⁻¹)[3][7]
O-H stretch (phenolic)	3200-3600 (broad)	~3400 (broad)	3066
C-H stretch (aromatic)	3000-3100	~3050	2921
C=N stretch (quinoline)	1580-1620	~1580	1581
C=C stretch (aromatic)	1450-1600	~1470, 1500	1563, 1490, 1457
C-O stretch (phenolic)	1200-1300	~1280	1270, 1201
C-Br stretch	500-600	-	~650

Mass Spectrometry Data Comparison

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation Peaks (m/z)
5-Bromoquinolin-8-ol	C ₉ H ₆ BrNO	224.05	Expected [M] ⁺ and [M+2] ⁺ due to bromine isotopes, loss of Br, loss of CO.
8-Hydroxyquinoline	C ₉ H ₇ NO	145.16	145 ([M] ⁺), 117, 90, 89.[8][9][10]
5,7-Dibromo-8-hydroxyquinoline	C ₉ H ₅ Br ₂ NO	302.95	301, 303, 305 ([M] ⁺), reflecting two bromine atoms.[11][12]

Experimental Protocols

Standard protocols for the spectroscopic analysis of small organic molecules are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , CDCl $_3$) in an NMR tube. Ensure the sample is fully dissolved.
- **Instrument Setup:** The NMR spectrometer is tuned and shimmed to the lock signal of the deuterated solvent to optimize the magnetic field homogeneity.
- **^1H NMR Acquisition:** A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are acquired for a high signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse program (e.g., zgpg30) is used. A wider spectral width (e.g., 0-200 ppm) is set. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- **Data Processing:** The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):**[\[16\]](#)
 - Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the mixture to a pellet press die.
 - Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
- **Background Spectrum:** A background spectrum of a blank KBr pellet or the empty sample compartment is recorded to subtract the absorbance of atmospheric CO $_2$ and water vapor.

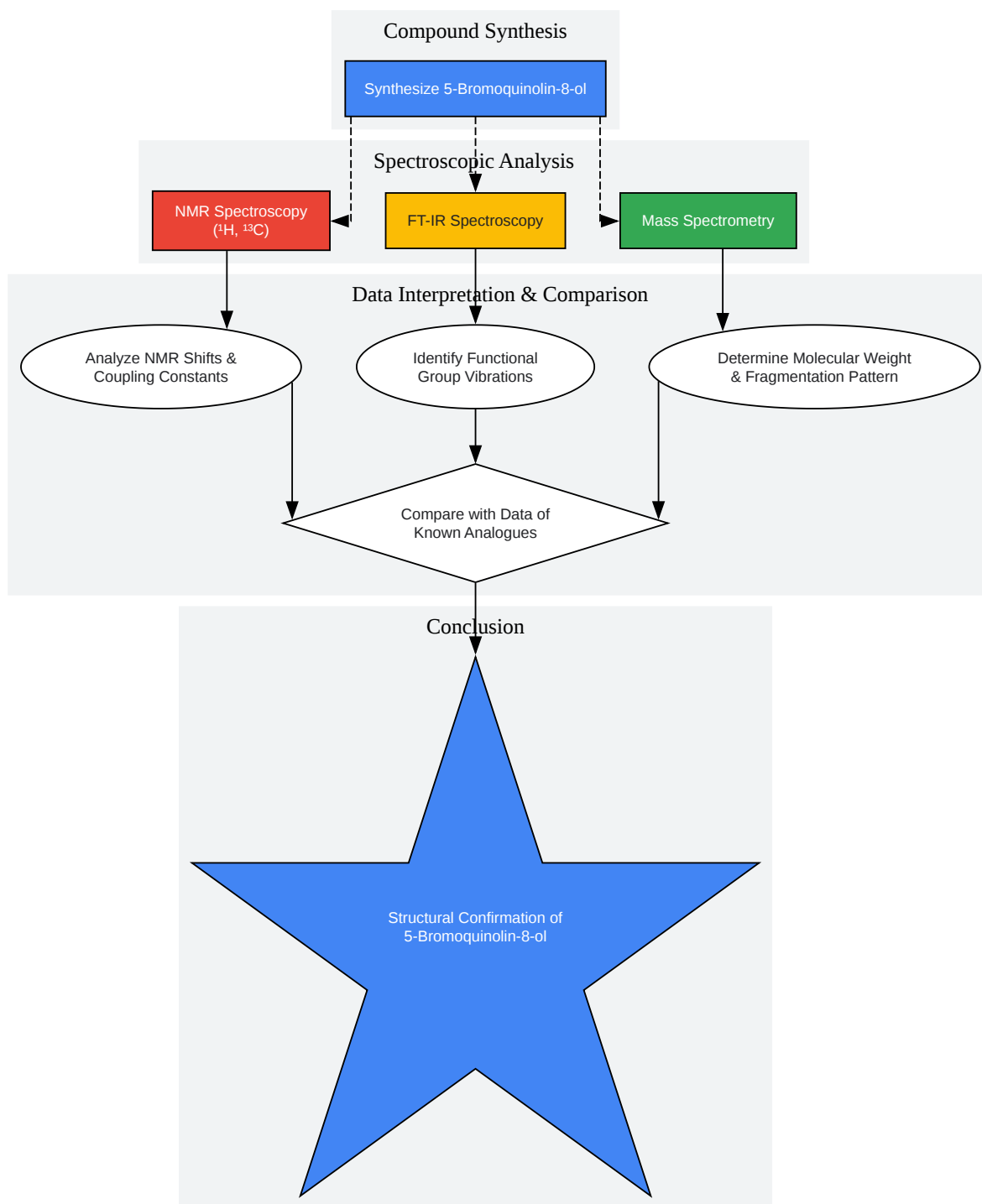
- **Sample Spectrum Acquisition:** The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Ionization:** The sample solution is introduced into the mass spectrometer. For small organic molecules, common ionization techniques include Electrospray Ionization (ESI) or Electron Ionization (EI).[\[21\]](#)[\[22\]](#)
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z . High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[\[23\]](#)[\[24\]](#)[\[25\]](#)

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound like **5-Bromoquinolin-8-ol** using a combination of spectroscopic methods.



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Caption: Workflow for the spectroscopic confirmation of **5-Bromoquinolin-8-ol**.

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